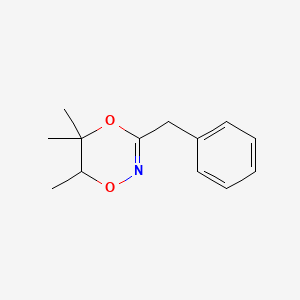
1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- is a heterocyclic organic compound It is characterized by a dioxazine ring structure with various substituents, including three methyl groups and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of halogenated precursors and subsequent cyclization reactions . For instance, the synthesis can be initiated by reacting a bromomethyl derivative with suitable reagents to form the dioxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the bromomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like silver nitrate can induce substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-5,6-dihydro-1,4,2-dioxazine: Similar in structure but with an ethyl group instead of a phenylmethyl group.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Contains a dithiazine ring instead of a dioxazine ring.
Uniqueness
1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its phenylmethyl group, in particular, differentiates it from other similar compounds and may influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
143702-12-9 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
3-benzyl-5,5,6-trimethyl-6H-1,4,2-dioxazine |
InChI |
InChI=1S/C13H17NO2/c1-10-13(2,3)15-12(14-16-10)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Clé InChI |
FMWZSVLJYZTNFH-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(=NO1)CC2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


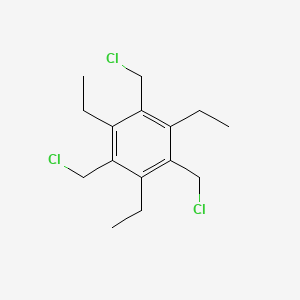
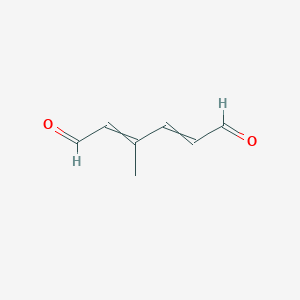

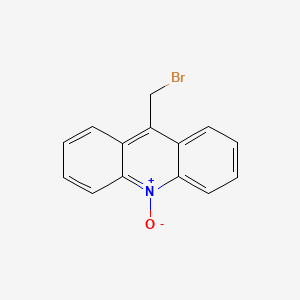
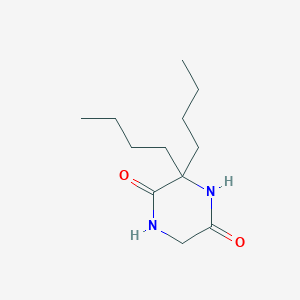
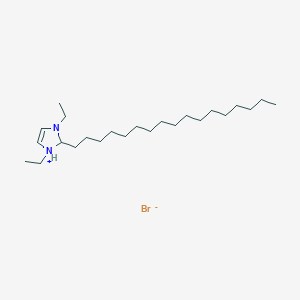
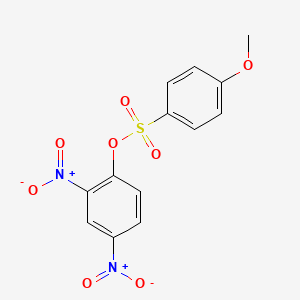
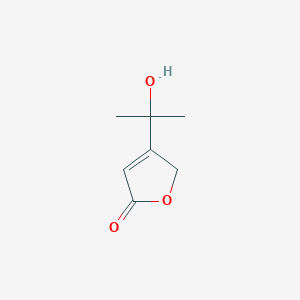
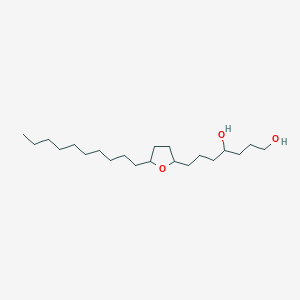
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
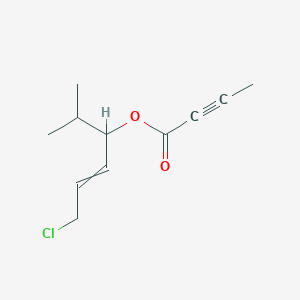
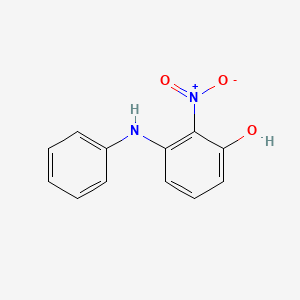
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)

